1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid
Description
1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid (CAS: 26170-85-4) is a pyrrolidine-based carboxylic acid derivative featuring a 4-methoxybenzyl substituent. The 4-methoxybenzyl group contributes electron-donating properties, influencing the molecule’s electronic profile and interaction with biological targets.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-10(3-5-12)8-14-7-6-11(9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTCPBQWRCQFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199012 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086375-34-9 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086375-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601199012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring with the appropriate substitution pattern, followed by functional group transformations to install the 4-methoxybenzyl substituent and carboxylic acid moiety at the 3-position. The key challenges include controlling stereochemistry at the chiral centers and obtaining the product with high purity and yield.
Enantioselective Hydrogenation Approach
One of the most established methods for preparing pyrrolidine-3-carboxylic acids, including derivatives like 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid, is through enantioselective hydrogenation of pyrroline or pyrrole precursors.
Process Description:
The method involves catalytic asymmetric hydrogenation of unsaturated pyrrolidine derivatives under moderate pressure (e.g., 40 bar hydrogen) and temperature (around 30°C), using chiral transition metal catalysts such as ruthenium complexes. This approach yields the target compound with excellent enantiomeric excess (>99.9% ee) and high purity (>98%) without requiring further chiral resolution steps.Reaction Conditions and Workup:
After hydrogenation, the reaction mixture is neutralized, and the product is precipitated by adjusting pH to the isoelectric point. The solid product is isolated by filtration and washed to remove catalyst residues. The process is scalable, demonstrated by pilot-scale syntheses yielding hundreds of grams with consistent quality.-
- High enantioselectivity and purity
- Economical and scalable
- Mild reaction conditions
- Minimal purification steps required
| Parameter | Typical Value |
|---|---|
| Catalyst | Ru-based chiral complex |
| Hydrogen pressure | 40 bar |
| Temperature | 30°C |
| Reaction time | 18–20 hours |
| Enantiomeric excess (ee) | >99.9% |
| Yield | >85% |
This method is supported by patent literature describing similar pyrrolidine-3-carboxylic acid derivatives, where the enantioselective hydrogenation was optimized for high yield and purity.
Aziridinium Ion Intermediate Route
An alternative synthetic pathway involves the formation of an aziridinium ion intermediate, which undergoes regioselective nucleophilic attack to build the pyrrolidine ring with controlled stereochemistry.
Synthetic Sequence:
Starting from commercially available chiral epoxides (e.g., (R)-styrene oxide) and 3-(benzylamino)propionitrile, the process involves:- Formation of an aziridinium ion intermediate in situ
- Regioselective chlorination of the aziridinium ion
- Intramolecular cyclization via nitrile anion attack
- Hydrolysis to the carboxylic acid
-
- The process is stereospecific and regioselective, preserving chiral integrity.
- It avoids chromatographic purification until the final step, enhancing scalability.
- Overall yield reported is approximately 84% from the starting epoxide.
Scale and Efficiency:
This method has been demonstrated on a pilot scale with outputs of over 17 kg, indicating robustness and reproducibility.
| Step | Description | Yield (%) |
|---|---|---|
| Aziridinium ion formation | From (R)-styrene oxide and amine | Quantitative |
| Chlorination | Regioselective on aziridinium ion | High selectivity |
| Cyclization | Intramolecular nitrile anion attack | High yield |
| Hydrolysis | To carboxylic acid | Quantitative |
| Overall yield | From (R)-styrene oxide | 84% |
This route is detailed in organic process research literature and offers a practical alternative to hydrogenation methods.
Functional Group Transformations and Salt Formation
Following the core pyrrolidine ring formation, the 4-methoxybenzyl substituent is introduced either by direct alkylation or via palladium-catalyzed cross-coupling reactions.
Alkylation:
The pyrrolidine nitrogen is alkylated with 4-methoxybenzyl halides under basic conditions, often using sodium hydroxide or other bases in aqueous-organic solvent mixtures.Cross-Coupling:
Palladium-catalyzed coupling reactions (e.g., Suzuki or Buchwald-Hartwig type) have been employed to install aryl substituents on the pyrrolidine ring with high regio- and stereoselectivity.Salt Formation:
To improve solubility and stability, the free acid form of 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid can be converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding a crystalline solid suitable for pharmaceutical applications.
| Transformation | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | 4-Methoxybenzyl chloride, NaOH | Substituted pyrrolidine |
| Pd-catalyzed coupling | Pd(0) catalyst, ligand, base | High regioselectivity |
| Salt formation | HCl in solvent | Hydrochloride salt (solid) |
Summary Table of Preparation Methods
Research Findings and Practical Considerations
Enantioselective hydrogenation remains the most economical and widely used method for preparing chiral pyrrolidine-3-carboxylic acids, including 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid, due to its operational simplicity and excellent stereochemical control.
The aziridinium ion route offers a robust alternative when starting from chiral epoxides, enabling a chromatography-free process suitable for large-scale production.
Salt formation (e.g., hydrochloride) is a common final step to enhance compound stability and facilitate handling in pharmaceutical contexts.
The choice of method depends on availability of starting materials, desired scale, and purity requirements.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 1-(4-Methoxybenzyl)pyrrolidine-3-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
- Chemistry It serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.
- Biology This compound can be employed to study enzyme interactions and as a probe in biochemical assays.
- Industry It may be used to synthesize specialty chemicals and materials.
1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid is gaining interest in medicinal chemistry for its potential therapeutic applications.
Analgesic and Anti-inflammatory Properties Research suggests that derivatives of this compound exhibit analgesic and anti-inflammatory properties, showing effectiveness while minimizing gastrointestinal side effects often associated with traditional analgesics.
Key findings:
- Analgesic Activity Compounds derived from this structure have demonstrated the ability to inhibit specific enzymes linked to pain pathways, such as BACE-1, which is relevant in Alzheimer's disease research.
- Anti-inflammatory Action The compound's capacity to modulate inflammatory responses positions it as a candidate for treating conditions characterized by chronic inflammation.
The compound's mechanism of action involves interacting with various biological targets, including inhibiting enzymes involved in pain and inflammation pathways, potentially leading to reduced pain perception and inflammatory responses.
Synthesis and Derivatives
The synthesis of 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid typically involves multi-step synthetic routes that incorporate the pyrrolidine scaffold into new drug candidates. Techniques like reductive amination and acylation are commonly used to modify the compound and create derivatives with enhanced biological activity. Zhang et al. used N-(methoxymethyl)- N-(trimethylsilylmethyl)benzylamine and cis- or trans-alkenyl ester derivatives in TFA to create 4-benzylpyrrolidine-3-carboxylic acid derivatives as agonists at peroxisome proliferator-activated receptors (PPARs) .
Role in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds . For example, 4-benzylpyrrolidine-3-carboxylic acid derivatives can combine agonistic activity at PPARα and PPARγ, restoring glucose metabolism and ameliorating dyslipidaemia associated with type 2 diabetes . In another study, (S)-pyrrolidines were synthesized as CXCR4 chemokine receptor antagonists with antimetastatic activity .
Additional Applications
Branched alkyl pyrrolidines are useful as agents in treating epilepsy, hypokinesia, cranial diseases, neurodegenerative disorders, depression, anxiety, pain, inflammatory diseases, and neuropathological disorders . Pyrrolidine-3-carboxylic acids can be used as starting materials or intermediates for preparing pharmaceutically active compounds, especially for treating central nervous system disorders .
Table: Comparison with Similar Compounds
Mechanism of Action
The mechanism by which 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance lipophilicity, aiding in membrane permeability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid and its analogs:
Key Comparative Insights
Functional Group Impact
- Protective Groups : Boc-protected analogs (e.g., SS-1730 in ) exhibit improved stability for synthetic workflows but require deprotection for biological activity .
Substituent Effects
- 4-Methoxybenzyl vs. Halogenated Benzyl : The 4-methoxy group (electron-donating) contrasts with electron-withdrawing groups like fluorine (e.g., 1-Benzyl-4-(2-fluorophenyl) analog in ), which may influence receptor binding or metabolic stability .
- Bulkier Substituents: Compounds with tetrahydrofuran or 2-ethylhexanoyl groups () demonstrate varied lipophilicity, impacting membrane permeability and solubility .
Commercial Availability
- Both the target compound and its Boc-protected derivative are listed as discontinued (), limiting accessibility for current research .
Biological Activity
1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. Characterized by a pyrrolidine ring substituted with a 4-methoxybenzyl group and a carboxylic acid functional group, this compound has shown promise in various biological activities, particularly in analgesic and anti-inflammatory contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid is C13H17NO3. The presence of the methoxy group enhances its lipophilicity, which may influence its biological activity and pharmacokinetics, making it an attractive candidate for drug development.
Analgesic and Anti-inflammatory Properties
Research indicates that 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid exhibits significant analgesic and anti-inflammatory properties. Its derivatives have been evaluated for their pharmacological potential, showing effectiveness while minimizing gastrointestinal side effects associated with many traditional analgesics.
Key Findings:
- Analgesic Activity: Compounds derived from this structure have been shown to inhibit specific enzymes linked to pain pathways, such as BACE-1, which is relevant in Alzheimer's disease research.
- Anti-inflammatory Action: The compound's ability to modulate inflammatory responses positions it as a candidate for treating conditions characterized by chronic inflammation.
The mechanism by which 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid exerts its effects involves interaction with various biological targets. For instance, studies have shown that it can inhibit enzymes involved in pain and inflammation pathways . This inhibition may lead to reduced pain perception and inflammatory responses.
Synthesis and Derivatives
The synthesis of 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid typically involves multi-step synthetic routes that incorporate the pyrrolidine scaffold into new drug candidates. Techniques such as reductive amination and acylation are commonly employed to modify the compound and create derivatives with enhanced biological activity.
Table: Synthetic Routes for Derivatives
| Synthetic Method | Description | Outcome |
|---|---|---|
| Reductive Amination | Reaction with aldehydes or ketones | Formation of amine derivatives |
| Acylation | Introduction of acyl groups | Enhanced lipophilicity |
| Coupling Reactions | Formation of new carbon-carbon bonds | Diverse derivative library |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Analgesic Efficacy Study : A study evaluated the analgesic effects of various derivatives in animal models, demonstrating significant pain relief comparable to standard analgesics like ibuprofen .
- Anti-inflammatory Trials : Clinical trials assessed the anti-inflammatory properties in patients with chronic inflammatory conditions, showing reduced biomarkers of inflammation after treatment with derivatives of this compound .
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid?
- Methodological Answer : A widely applicable strategy involves the alkylation of pyrrolidine-3-carboxylic acid derivatives with 4-methoxybenzyl halides. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) can introduce the 4-methoxybenzyl group. Post-synthetic steps may include Boc protection/deprotection to preserve regioselectivity . Catalytic systems like Pd₂(dba)₃ with phosphine ligands (e.g., PA-Ph) have demonstrated efficacy in similar pyrrolidine syntheses, achieving yields >65% under optimized conditions .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Post-synthesis characterization typically employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent integration (e.g., δ 3.8 ppm for methoxy protons, aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry : LCMS or HRMS (e.g., ESI-MS) to verify molecular ion peaks and purity (>95%) .
- Chromatography : HPLC for purity assessment, often using C18 columns with acetonitrile/water gradients .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Consult safety data sheets (SDS) for related pyrrolidine derivatives, which highlight risks of irritation (skin/eyes) and respiratory sensitization .
- Use fume hoods, nitrile gloves, and PPE. In case of exposure, rinse thoroughly with water and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized for the alkylation step in synthesizing this compound?
- Methodological Answer :
- Catalyst Optimization : Increase Pd loading (5–10 mol%) and use bulky ligands (e.g., XPhos) to suppress side reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene minimizes byproducts in Pd-mediated reactions .
- Temperature Control : Reactions at 80–100°C balance kinetic efficiency with thermal stability of intermediates .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- 2D NMR Techniques : NOESY or COSY correlations can resolve stereochemical ambiguities (e.g., distinguishing axial vs. equatorial substituents) .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values for structural confirmation .
- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in complex spectra .
Q. How to design experiments to study the compound’s biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify the methoxybenzyl group or pyrrolidine carboxylate moiety to assess impact on target binding (e.g., enzyme inhibition assays) .
- Molecular Docking : Use software like AutoDock to predict interactions with biological targets (e.g., kinases, GPCRs), guided by crystallographic data of homologous compounds .
- In Vitro Models : Prioritize cell-based assays (e.g., cytotoxicity in cancer lines) with IC₅₀ determination via dose-response curves .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
